![molecular formula C18H27ClFNO4 B579997 盐酸依地昔替 CAS No. 1194374-05-4](/img/structure/B579997.png)
盐酸依地昔替
描述
Synthesis Analysis
A convergent synthesis of a key regulatory starting material for Edivoxetine hydrochloride was developed at Eli Lilly & Company . This novel synthesis utilizes D-serine as the source of chirality, which is preserved throughout the synthesis . Key features include the development of a scalable diazotization process .
Molecular Structure Analysis
The molecular formula of Edivoxetine hydrochloride is C18H27ClFNO4 . The molecular weight is 375.9 g/mol . The IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride .
Chemical Reactions Analysis
A flow Barbier process was developed to produce a key intermediate in the Edivoxetine hydrochloride sequence . The control strategy was developed based on a critical understanding of integrated parameters and design space requirements for a continuous stirred tank reactor (CSTR) process .
Physical And Chemical Properties Analysis
Edivoxetine hydrochloride is readily absorbed with metabolism proceeding through the CYP hepatic enzyme pathway, with CYP2D6 and CYP3A4 playing the most prominent roles . The time to maximum concentration (tmax) is approximately 2 hours post-dose, and the plasma half-life (t1/2) is approximately 4-6 hours irrespective of the dose .
科学研究应用
ADHD治疗:盐酸依地昔替,一种强效去甲肾上腺素再摄取抑制剂,已被评估其药代动力学和作为ADHD治疗中非兴奋剂治疗剂的潜力。它是安全的,耐受性良好,并且在儿童和成人中显示出相似的药代动力学参数 (Markowitz & Brinda, 2014)。
重度抑郁症:在对选择性血清素再摄取抑制剂(SSRI)治疗表现出部分反应的MDD患者中,依地昔替的长期开放标签试验表明抑郁评级有所改善。然而,它也显示出一些不良反应,如血压升高和脉搏率升高 (Ball et al., 2015)。另一项研究发现,尽管有证据表明依地昔替有可能提高MDD患者对SSRI部分反应的患者的功能和缓解率,但依地昔替在改善症状方面在统计学上并不优于安慰剂 (Ball et al., 2014)。
小儿ADHD中的安全性:依地昔替单药治疗小儿ADHD的长期研究显示,其安全性与其对去甲肾上腺素传递的药理作用一致,但由于入组缓慢和完成率低,依地昔替的开发在2013年后没有继续 (Monkul et al., 2017)。
ADHD中的药代动力学和药效学:研究还评估了依地昔替在患有ADHD的儿童和青少年中的药代动力学和药效学,提供了其作为去甲肾上腺素再摄取抑制剂的概况 (Kielbasa et al., 2012)。
生物制药分类系统(BCS):利用BCS开发盐酸依地昔替的研究发现它具有高度溶解性和渗透性,影响着有关生物利用度和生物等效性研究的开发策略和风险评估 (Hyzer et al., 2015)。
安全和危害
Long-term safety, tolerability, and efficacy of adjunctive Edivoxetine hydrochloride were assessed in patients with major depressive disorder (MDD) experiencing partial response to selective serotonin reuptake inhibitor treatment . Side effects significantly associated with Edivoxetine are headache, nausea, constipation, dry mouth, and insomnia .
属性
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKGRLMNSHPON-CJRXIRLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152462 | |
Record name | Edivoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1194374-05-4 | |
Record name | Edivoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edivoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDIVOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。